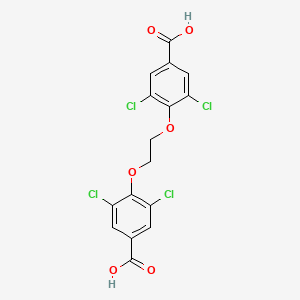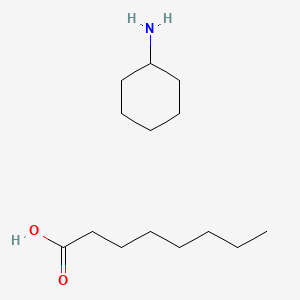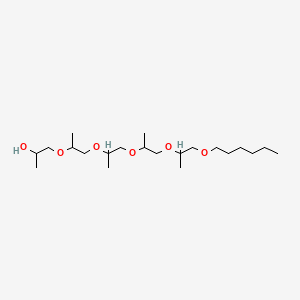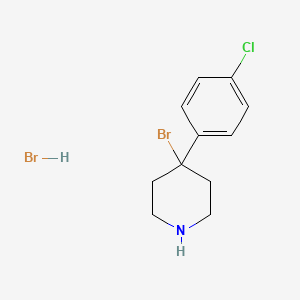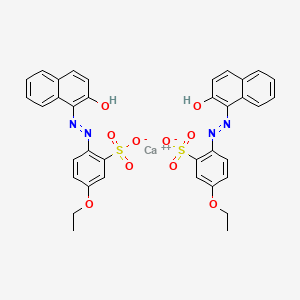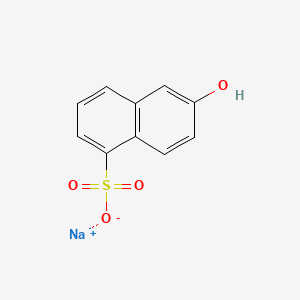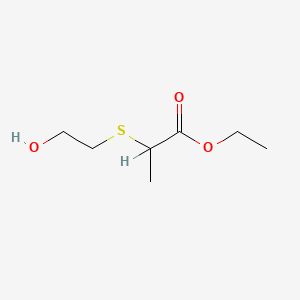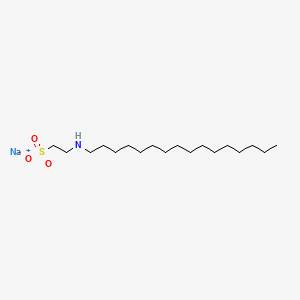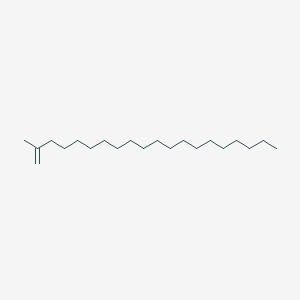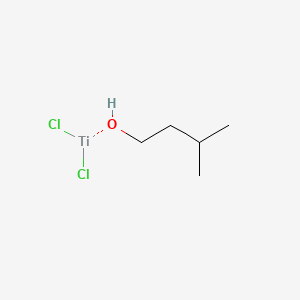
Dichloro(3-methylbutan-1-olato)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(3-methylbutan-1-olato)titanium: is a chemical compound with the molecular formula C5H12Cl2OTi and a molecular weight of 206.92118 g/mol . It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . The compound is stable in air but hydrolyzes easily when exposed to moisture .
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(3-methylbutan-1-olato)titanium can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+C5H12O→TiCl2(C5H12O)+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous solvents is crucial to prevent contamination and degradation of the compound.
化学反応の分析
Types of Reactions: Dichloro(3-methylbutan-1-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like alcohols, amines, or phosphines can be used under anhydrous conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
科学的研究の応用
Dichloro(3-methylbutan-1-olato)titanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its catalytic properties.
作用機序
The mechanism by which dichloro(3-methylbutan-1-olato)titanium exerts its effects involves coordination chemistry. The titanium center can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
類似化合物との比較
- Dichloro(2-methylpropan-1-olato)titanium
- Dichloro(4-methylpentan-1-olato)titanium
- Dichloro(2-ethylhexan-1-olato)titanium
Comparison: Dichloro(3-methylbutan-1-olato)titanium is unique due to the presence of the 3-methylbutan-1-ol ligand, which imparts specific steric and electronic properties to the compound. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science.
特性
CAS番号 |
97259-80-8 |
|---|---|
分子式 |
C5H12Cl2OTi |
分子量 |
206.92 g/mol |
IUPAC名 |
dichlorotitanium;3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O.2ClH.Ti/c1-5(2)3-4-6;;;/h5-6H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChIキー |
CSCJPUKSAVOMIO-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCO.Cl[Ti]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


